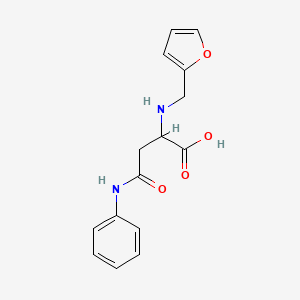

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Description

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by:

- Anilino group: A phenyl ring linked via an amide bond to the 4-oxobutanoic acid backbone.

- Furan-2-ylmethylamino substituent: A furan heterocycle attached to the second carbon of the butanoic acid chain via a methylamino bridge. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules. The compound’s amide bond enables hydrogen bonding, influencing its solubility and intermolecular interactions .

Properties

IUPAC Name |

4-anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-14(17-11-5-2-1-3-6-11)9-13(15(19)20)16-10-12-7-4-8-21-12/h1-8,13,16H,9-10H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNDBGDEGPHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Anilino Group: The anilino group can be introduced through the reaction of aniline with an appropriate acylating agent.

Introduction of the Furan Ring: The furan ring can be incorporated via a nucleophilic substitution reaction using a furan derivative.

Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through a series of reactions involving the oxidation of a butanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The anilino and furan groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Hydrogen Bonding and Crystallography

- Target compound: The furan oxygen and amide groups may participate in O—H⋯O and N—H⋯O interactions, forming dimeric chains similar to those in 4-[(4-Acetylphenyl)amino] derivatives .

- 4-[(4-Acetylphenyl)amino] derivative: Exhibits R₂²(8) hydrogen-bonded motifs, stabilizing crystal packing .

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky aromatic substituents (e.g., naphthyl) reduce it .

- logP trends: Target compound: Estimated logP ~2.5–3.0 (similar to naphthyl analog ). 4-(Naphthalen-2-yl) derivative: logP 2.81 . (2Z)-4-(4-Methylanilino) derivative: Lower logP (~1.5) due to polar α,β-unsaturated bond .

Biological Activity

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a complex organic compound that has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This compound contains an anilino group, a furan ring, and a butanoic acid moiety, which contribute to its versatility in various chemical reactions and applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4, with a molecular weight of approximately 288.30 g/mol. The presence of the anilino and furan groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 1026765-73-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to various diseases.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Similar compounds have shown significant anticancer properties, suggesting that this compound may also exhibit such effects. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Antimicrobial Properties : Some studies have indicated that compounds with similar structures possess antimicrobial activity, warranting further investigation into the potential of this compound against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Anticancer Activity : A study published in Cancer Research examined a series of anilino derivatives and found that certain modifications led to enhanced anticancer activity against various cancer cell lines. The introduction of furan rings was noted to improve bioavailability and efficacy .

- Enzyme Inhibition Research : Another study investigated the inhibitory effects of similar compounds on enzymes involved in cancer metabolism, highlighting the potential for this compound to serve as a lead compound for developing new anticancer agents .

- Antimicrobial Activity : Research highlighted in Journal of Medicinal Chemistry reported that furan-containing compounds exhibited significant antibacterial properties, suggesting that this compound could be tested against a range of bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.